Nitroxoline-D4

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

Nitroxoline-D4 is the deuterium-labeled isotopologue essential for accurate LC-MS/MS quantitation of nitroxoline in biological matrices. Unlike unlabeled nitroxoline, it produces a distinct +4 Da mass shift—co-eluting with the analyte to correct for matrix effects and ion suppression—meeting FDA/EMA guidelines (accuracy ±15%, precision ≤15% CV). Ideal as a stable isotope-labeled internal standard for method development, ADME tracing, and routine bioanalysis. Supplied at ≥98% purity; stable at -20°C. For research use only.

Molecular Formula C9H6N2O3
Molecular Weight 194.18 g/mol
Cat. No. B12427674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitroxoline-D4
Molecular FormulaC9H6N2O3
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H/i1D,2D,4D,5D
InChIKeyRJIWZDNTCBHXAL-GYABSUSNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitroxoline-D4: Deuterated Internal Standard for Quantitative Bioanalysis


Nitroxoline-D4 (8-Hydroxy-5-nitroquinoline-D4) is the deuterium-labeled isotopologue of nitroxoline, a urinary antibacterial agent and antibiofilm compound [1]. The compound has a molecular formula of C9H2D4N2O3 and a molecular weight of 194.18 g/mol, with a purity typically ≥98% . It is used primarily as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of nitroxoline in biological matrices, enabling precise and accurate measurement free from matrix effects and ion suppression .

Why Unlabeled Nitroxoline Cannot Substitute Nitroxoline-D4 in Quantitative LC-MS/MS Workflows


Generic substitution of unlabeled nitroxoline for Nitroxoline-D4 fails in quantitative LC-MS/MS because they are analytically indistinguishable at the MS detector's m/z setting for the native analyte, but they exhibit different molecular masses (+4 Da for D4). The deuterated analog co-elutes with the target analyte, experiences identical matrix effects and ion suppression, yet generates a distinct, non-overlapping m/z signal, allowing for precise normalization [1]. Using unlabeled nitroxoline as an internal standard would produce a single, composite m/z peak, rendering quantification impossible and violating the fundamental principle of stable isotope dilution mass spectrometry (SID-MS) .

Quantitative Differentiation of Nitroxoline-D4: Mass Spectrometry Performance and Pharmacokinetic Advantages


Molecular Weight Increase of 4.014 Da Enables Baseline Resolution in LC-MS

Nitroxoline-D4 possesses a molecular weight of 194.18 g/mol, exactly 4.014 Da heavier than unlabeled nitroxoline (190.17 g/mol) due to the replacement of four hydrogen atoms with deuterium . This mass shift is sufficient to achieve baseline chromatographic separation or at least a distinct MS signal that does not overlap with the native analyte m/z, enabling unambiguous quantification via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) .

LC-MS/MS Stable Isotope Dilution Quantitative Bioanalysis

High Purity (≥98%) Ensures Minimal Isotopic Impurity Interference

Vendor technical datasheets specify a purity of ≥98% for Nitroxoline-D4, with isotopic enrichment (deuterium incorporation) typically >99% per deuterium atom . This high purity minimizes the presence of unlabeled or incompletely labeled nitroxoline molecules that could contribute to the analyte signal and bias quantification. In contrast, lower-purity deuterated analogs (e.g., those with 95% purity) may introduce cross-talk or isotopic impurity, requiring complex correction factors that reduce method accuracy and increase validation burden [1].

Analytical Chemistry Isotopic Purity Method Validation

Demonstrated Suitability as LC-MS/MS Internal Standard in Plasma Quantification Workflow

A documented analytical workflow outlines the use of Nitroxoline-D4 as the internal standard for quantifying nitroxoline in human plasma via LC-MS/MS, with a typical sample preparation involving protein precipitation followed by reversed-phase chromatography and MRM detection [1]. While the specific validation parameters (accuracy, precision, recovery) are not publicly reported, the vendor-provided protocol establishes the compound's intended use and demonstrates its compatibility with standard bioanalytical workflows. In contrast, a structurally similar but non-deuterated analog would co-elute and produce an identical m/z, making it unusable as an internal standard .

Pharmacokinetics Method Development Bioanalysis

Potential for Altered Pharmacokinetic Profile via Deuterium Kinetic Isotope Effect

Deuteration can alter the pharmacokinetic (PK) and metabolic profiles of drugs through the deuterium kinetic isotope effect (KIE), potentially reducing clearance and prolonging half-life [1][2]. While no published data exist for nitroxoline-D4 specifically, the principle is well-established: substitution of hydrogen with deuterium at metabolic soft spots can slow cytochrome P450-mediated metabolism [1]. For nitroxoline, which undergoes extensive phase II metabolism, deuteration could theoretically improve bioavailability or reduce inter-individual variability. In contrast, unlabeled nitroxoline exhibits a relatively short half-life (~2 hours) and rapid clearance, necessitating frequent dosing [3].

Deuterated Drug Pharmacokinetics Metabolic Stability

Optimal Applications of Nitroxoline-D4 in Bioanalytical and Pharmacokinetic Research


Quantification of Nitroxoline in Plasma for Pharmacokinetic Studies

Use Nitroxoline-D4 as a stable isotope-labeled internal standard (SIL-IS) to develop and validate LC-MS/MS methods for quantifying nitroxoline in human or animal plasma. The +4 Da mass shift ensures no interference, while co-elution corrects for matrix effects and ion suppression, delivering accuracy within ±15% and precision ≤15% CV per bioanalytical guidelines .

Metabolic Pathway Tracking Using Deuterium Labeling

Employ Nitroxoline-D4 as a tracer in in vitro and in vivo metabolism studies. The deuterium label allows for differentiation between the administered compound and endogenous or metabolite-derived nitroxoline via mass spectrometry, enabling precise measurement of absorption, distribution, metabolism, and excretion (ADME) properties [1].

Method Development and Cross-Validation of Nitroxoline Bioanalytical Assays

Leverage the high purity (≥98%) and isotopic enrichment of Nitroxoline-D4 to establish a robust internal standard for method development, cross-validation, and routine bioanalysis in CRO or pharmaceutical laboratories. The compound's stability under recommended storage conditions (-20°C) supports long-term use in validated assays .

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